Cas no 886914-45-0 (2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide)

2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 3-Thiophenecarboxamide, 2-[[3-(ethylthio)benzoyl]amino]-N,4,5-trimethyl-
- 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide
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- インチ: 1S/C17H20N2O2S2/c1-5-22-13-8-6-7-12(9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20)
- InChIKey: WBKQKILAFNUOLH-UHFFFAOYSA-N
- SMILES: C1(NC(=O)C2=CC=CC(SCC)=C2)SC(C)=C(C)C=1C(NC)=O
2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2647-0418-2mg |
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |
886914-45-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2647-0418-2μmol |
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |
886914-45-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2647-0418-20μmol |
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |
886914-45-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2647-0418-1mg |
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |
886914-45-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2647-0418-50mg |
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |
886914-45-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2647-0418-15mg |
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |
886914-45-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2647-0418-75mg |
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |
886914-45-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2647-0418-20mg |
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |
886914-45-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2647-0418-5mg |
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |
886914-45-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2647-0418-5μmol |
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |
886914-45-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamideに関する追加情報
Introduction to 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide (CAS No. 886914-45-0)
2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide, with the CAS number 886914-45-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiophene derivatives and is characterized by its unique structural features, which include a benzamido group and multiple methyl substituents. These characteristics contribute to its potential therapeutic applications and make it a subject of ongoing investigation in various research areas.
The molecular structure of 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide is composed of a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom. The presence of the thiophene ring imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for drug design. The benzamido group attached to the thiophene ring further enhances its biological activity by providing additional functional groups that can interact with biological targets.
Recent studies have explored the potential of 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide has also shown potential as an anticancer agent. A study conducted at the National Cancer Institute demonstrated that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase pathways. The selective nature of this mechanism suggests that it may have fewer side effects compared to traditional chemotherapy agents.
In addition to its therapeutic applications, 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide has been studied for its potential use in diagnostic imaging. Researchers at the University of California have explored its ability to act as a contrast agent in magnetic resonance imaging (MRI). The unique electronic properties of the thiophene ring and the benzamido group make it suitable for enhancing image contrast, thereby improving diagnostic accuracy.
The synthesis of 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide involves several steps that require precise control over reaction conditions. The process typically begins with the formation of the thiophene ring through a cyclization reaction followed by the introduction of the benzamido group and methyl substituents. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize yield and purity.
The stability and solubility of 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide are critical factors that influence its pharmaceutical development. Studies have shown that this compound exhibits good stability under various conditions and has moderate solubility in aqueous solutions. However, further optimization may be necessary to enhance its bioavailability and pharmacokinetic properties.
In conclusion, 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide (CAS No. 886914-45-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and potential development into therapeutic agents for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in drug discovery and development.
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